molecular formula C15H18N2O2 B5540252 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone

1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone

Cat. No. B5540252
M. Wt: 258.32 g/mol
InChI Key: ZTUBWVUGWZCXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone, also known as MIPEP, is a compound that has been studied for its potential use as a research tool in various scientific fields. MIPEP has been shown to have a unique mechanism of action that makes it useful for studying certain biological processes.

Mechanism of Action

1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone increases the levels of 2-AG in the brain, which can have various effects on biological processes.
Biochemical and physiological effects:
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce pain sensitivity and decrease the reinforcing effects of drugs of abuse. 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone in lab experiments is its selective inhibition of MAGL, which allows for the study of specific biological processes that involve 2-AG. However, 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research involving 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone. One area of interest is the potential use of 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone in the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone and its effects on various biological processes. Finally, there is potential for the development of more stable and soluble analogs of 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone for use in future research.

Synthesis Methods

1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone can be synthesized using a variety of methods, including the reaction of 2-methyl-1H-indole-3-carbaldehyde with 4-morpholin-4-yl-butan-2-one in the presence of a catalyst. The resulting product can be purified using chromatography techniques to obtain pure 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone.

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have potential applications in the study of pain, addiction, and depression.

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-15(12-4-2-3-5-13(12)16-11)14(18)10-17-6-8-19-9-7-17/h2-5,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBWVUGWZCXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone

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